These methods are critical to obtaining a compound with the desired pharmacological properties while minimizing impurities that could affect efficacy or safety .
BKM1972 has a complex molecular structure characterized by specific functional groups that contribute to its activity as an AKT inhibitor. The molecular formula is generally represented as C₁₅H₁₅N₃O₂S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
The three-dimensional conformation of BKM1972 can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, which provide insights into how the molecule interacts with AKT at the atomic level .
BKM1972 undergoes several chemical reactions that are relevant to its function and stability:
These reactions are crucial for determining both the pharmacokinetics and pharmacodynamics of BKM1972 .
The mechanism through which BKM1972 exerts its effects involves:
Data from cellular assays demonstrate significant reductions in cell viability upon treatment with BKM1972 across various prostate cancer cell lines .
BKM1972 exhibits several important physical and chemical properties:
These properties are essential for formulating BKM1972 into effective therapeutic agents .
BKM1972 has significant potential applications in scientific research and clinical settings:
The ongoing research into BKM1972 continues to explore its full therapeutic potential beyond prostate cancer, potentially extending into other malignancies where AKT signaling plays a critical role .
BKM1972 (chemical name: Bcpa-Bip-AMDP(OEt)₄) is a rationally designed small-molecule compound belonging to the class of bradykinin antagonist mimetics (BKM). Its molecular formula is C₃₈H₄₄Cl₂N₂O₈P₂, with a molecular weight of 790 Daltons [1] [3]. The compound features a distinctive 3-component "A-BC" architecture:
The synthesis follows a validated two-step procedure involving:
BKM1972 exhibits favorable drug-like properties:
Table 1: Cytotoxicity Profile of BKM1972 in NCI-60 Cancer Cell Lines
Cancer Type | Cell Lines Tested | IC₅₀ Range (μM) | Most Sensitive Line |
---|---|---|---|
Prostate | 4 | 0.5–1.5 | C4-2B-TaxR |
Lung | 9 | 0.8–3.2 | NCI-H522 |
Ovarian | 7 | 1.1–4.0 | OVCAR-4 |
Central Nervous System | 6 | 1.5–5.2 | SF-295 |
Renal | 8 | 2.0–6.1 | A498 |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: